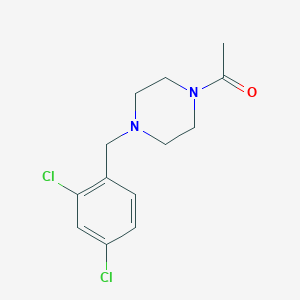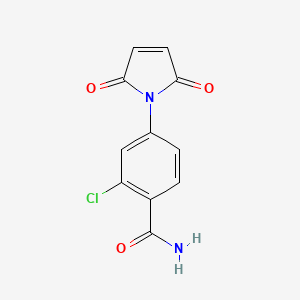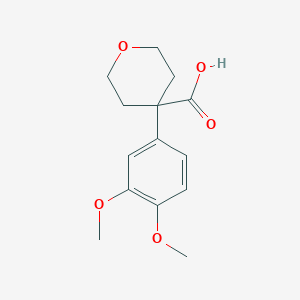![molecular formula C17H17ClN2O2 B5812297 N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B5812297.png)
N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea, also known as ACPU, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. ACPU has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying the endocannabinoid system and other related pathways.
Wirkmechanismus
N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. Endocannabinoids are natural compounds that are similar in structure to the active ingredient in marijuana, THC. They play a key role in regulating various physiological processes, including pain, inflammation, and mood. By inhibiting FAAH, N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea increases the levels of endocannabinoids in the body, leading to a range of effects.
Biochemical and Physiological Effects
N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate pain, inflammation, and anxiety in animal models, and it is being investigated as a potential treatment for various medical conditions. N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea has also been shown to have antioxidant and neuroprotective effects, making it a valuable tool for studying the effects of oxidative stress and neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea has several advantages as a tool for scientific research. It is a potent and selective inhibitor of FAAH, making it a valuable tool for studying the endocannabinoid system and other related pathways. N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea is also relatively stable and easy to use in laboratory experiments. However, there are also some limitations to the use of N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea. It can be toxic at high concentrations, and it may have off-target effects on other enzymes and pathways. Careful attention must be paid to the concentration and timing of N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea administration in order to avoid these potential issues.
Zukünftige Richtungen
There are several potential future directions for research involving N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea. One area of interest is the development of new drugs based on the structure of N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea that could be used to treat medical conditions. Another area of interest is the investigation of the effects of N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea on other pathways and enzymes, which could lead to new insights into the role of endocannabinoids in the body. Finally, there is a need for further research into the safety and toxicity of N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea, in order to ensure that it can be used safely and effectively in laboratory experiments and potential medical applications.
Synthesemethoden
N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea can be synthesized through a multi-step process involving the reaction of various chemical reagents. The most commonly used method involves the reaction of 3-acetylphenol with 4-chlorophenethylamine to form N-(3-acetylphenyl)-2-(4-chlorophenethyl)amine, which is then reacted with urea to form N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea. The synthesis of N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea is a complex process that requires expertise in organic chemistry and careful attention to detail.
Wissenschaftliche Forschungsanwendungen
N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea is widely used in scientific research as a tool for studying the endocannabinoid system and other related pathways. It has been shown to have a wide range of biochemical and physiological effects, including the modulation of pain, inflammation, and anxiety. N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea is also being investigated as a potential treatment for various medical conditions, including chronic pain, epilepsy, and anxiety disorders.
Eigenschaften
IUPAC Name |
1-(3-acetylphenyl)-3-[2-(4-chlorophenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-12(21)14-3-2-4-16(11-14)20-17(22)19-10-9-13-5-7-15(18)8-6-13/h2-8,11H,9-10H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCYEPPBGPPQQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827436 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-Acetylphenyl)-3-[2-(4-chlorophenyl)ethyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,3-dimethylphenyl)-2-[(2-methyl-8-quinolinyl)oxy]acetamide](/img/structure/B5812224.png)







![2-(1-azepanylcarbonyl)-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5812278.png)
![4-hydroxy-4-[2-(hydroxyimino)propyl]-6,7-dihydro-2,1,3-benzoxadiazol-5(4H)-one oxime](/img/structure/B5812279.png)

![N-(2,5-dimethoxyphenyl)-2-[(4-ethyl-5-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5812309.png)